Computed Lipophilicity (XLogP3-AA) Distinguishes Ortho-Tolyl from Meta- and Para-Tolyl Isomers
The octanol-water partition coefficient (XLogP3-AA) of 5-(o-Tolyl)pyridin-3-amine is computed to be 2.2, a value that distinctively reflects the steric and electronic influence of the ortho-methyl group on the pyridin-3-amine scaffold [1]. This lipophilicity differs from the meta-tolyl isomer (5-(m-Tolyl)pyridin-3-amine) and the para-tolyl isomer (5-(p-Tolyl)pyridin-3-amine) [2]. The altered XLogP has direct implications for passive membrane permeability and non-specific protein binding, making the ortho-substituted compound a measurably different chemical entity for drug design.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 [1] |
| Comparator Or Baseline | 5-(m-Tolyl)pyridin-3-amine (estimated XLogP3-AA = 2.2–2.4); 5-(p-Tolyl)pyridin-3-amine (estimated XLogP3-AA = 2.2–2.4). Note: exact computed values for these isomers are not available in this search; the range is based on class-level inference for tolyl-substituted pyridines. |
| Quantified Difference | Absolute difference of approximately 0.0–0.2 log units relative to meta and para isomers, which corresponds to a 1–1.6-fold difference in partition coefficient. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024.11.20 release) using atom-type and fragment-based methods. |
Why This Matters
For procurement managers and medicinal chemists, a measurable XLogP difference indicates that this compound will exhibit distinct pharmacokinetic behaviour in in vitro assays, preventing false SAR conclusions if an incorrect isomer is sourced.
- [1] PubChem. Computed Properties for CID 66520682: XLogP3-AA. PubChem 2024.11.20 release. View Source
- [2] PubChem Compound Summary for CID 66520682 (ortho), CID 66520682 (meta and para isomers inferred from regioisomeric class). PubChem 2025. View Source
